N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isobutyl group and a m-tolyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-tolyl hydrazine with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to facilitate cyclization, resulting in the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, disrupting their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-5-(p-tolyl)thiazol-2-amine: Another thiadiazole derivative with similar structural features.
N-methyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine: A compound with a methyl group instead of an isobutyl group.
Uniqueness
N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Properties
Molecular Formula |
C13H17N3S |
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Molecular Weight |
247.36 g/mol |
IUPAC Name |
5-(3-methylphenyl)-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3S/c1-9(2)8-14-13-16-15-12(17-13)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
IGLBLEHVHRGGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NCC(C)C |
Origin of Product |
United States |
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